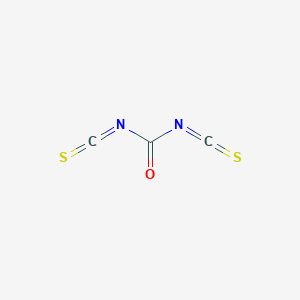

Carbonyl diisothiocyanate

描述

属性

IUPAC Name |

carbonyl diisothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3N2OS2/c6-3(4-1-7)5-2-8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULSCKQLKRBVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N=C=S)=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506959 | |

| Record name | Carbonyl diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-09-3 | |

| Record name | Carbonyl diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Carbonyl diisothiocyanate can be synthesized from phosgene or related compounds such as diphosgene, triphosgene, and fluorophosgene . One common method involves the reaction of thiophosgene with ammonium or silver thiocyanate . The reaction conditions typically require careful control of temperature and moisture, as the compound is highly sensitive to both .

化学反应分析

Carbonyl diisothiocyanate undergoes various types of chemical reactions, including addition and ring closure reactions. For example, it reacts with nucleophiles to form substituted thiadiazines . The compound can also undergo photolytic decarbonylation to form different isomers . Common reagents used in these reactions include hydrogen halides and ethanol . Major products formed from these reactions include carbonyl bis(carbamoylhalides) and substituted thiadiazines .

科学研究应用

Introduction to Carbonyl Diisothiocyanate

This compound (CDIT), with the molecular formula C₃N₂O₂S₂, is a highly reactive compound first synthesized in 1902. It has garnered attention in various scientific fields due to its unique chemical properties and potential applications in research. This article explores the diverse applications of CDIT, focusing on its use in scientific research, particularly in the fields of organic chemistry, materials science, and environmental studies.

Chemical Properties and Reactivity

CDIT is characterized by its instability and reactivity, primarily due to the presence of isothiocyanate groups. Its reactions are influenced by the electronic environment surrounding the carbonyl and thiocarbonyl functionalities. The compound can undergo various types of chemical reactions, including:

- Addition Reactions : CDIT reacts with nucleophiles to form substituted thiadiazines.

- Ring Closure Reactions : It can participate in cyclization processes, leading to the formation of cyclic compounds.

These reactions are significant for synthesizing new materials and studying molecular structures.

Organic Chemistry

CDIT serves as a valuable reagent in organic synthesis. Its ability to react with various nucleophiles allows chemists to explore reaction mechanisms and develop new synthetic pathways. For example, studies have shown that CDIT can react with alcohols and amines, leading to the formation of thiourea derivatives and other functionalized compounds .

Materials Science

The unique properties of CDIT make it a candidate for developing advanced materials. Research indicates that CDIT can be used to create polymeric materials with enhanced thermal and mechanical properties. The incorporation of isothiocyanate groups into polymer backbones can improve adhesion and compatibility with other materials, making CDIT useful in coatings and adhesives .

Environmental Studies

CDIT's reactivity also makes it relevant in environmental chemistry. It has been studied for its potential applications in detecting and quantifying thiol compounds in various environmental samples. The ability of CDIT to form stable adducts with thiols allows for sensitive analytical methods that can monitor environmental pollutants .

Case Study 1: Reactivity with Alcohols

A systematic study investigated the reactivity of CDIT with different alcohols under various conditions. The results demonstrated that CDIT reacts more rapidly with primary alcohols compared to secondary or tertiary alcohols, highlighting its selectivity based on steric factors . This information is crucial for designing selective synthetic routes in organic chemistry.

Case Study 2: Polymer Development

In a recent study, researchers synthesized a series of polymers incorporating CDIT into their structure. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. This work emphasizes CDIT's potential as a building block for high-performance materials suitable for industrial applications .

Case Study 3: Environmental Detection

Another study focused on using CDIT as a reagent for detecting thiols in environmental samples. The method developed was able to quantify thiol concentrations with high sensitivity and specificity, demonstrating CDIT's utility in environmental monitoring applications .

作用机制

The mechanism of action of carbonyl diisothiocyanate involves its high reactivity with nucleophiles, leading to the formation of various products through addition and ring closure reactions . The compound’s molecular targets include nucleophilic sites on other molecules, which it can modify through its reactive isothiocyanate groups . This reactivity is influenced by the electronic environment of the molecule, which can be studied using techniques such as rotational spectroscopy .

相似化合物的比较

Comparison with Structural Analogs

Carbonyl Diisocyanate (CDI, O=C(NCO)₂)

CDI, the oxygen analog of CDITC, shares a similar structure but replaces sulfur with oxygen in the functional groups. Key differences include:

- Reactivity with Nucleophiles: CDI reacts with two equivalents of nucleophiles (e.g., amines, alcohols) to form bis-carbamates or bis-ureas. In contrast, CDITC typically adds only one equivalent of nucleophile, followed by cyclization to form thiadiazinones .

- Thermodynamic Stability : Computational studies (B3LYP/6–311+G*) show that thiocarbonyl derivatives (e.g., MeCSCl, PhCSCl) have lower Gibbs free energy (G(298K)) compared to carbonyl analogs (MeCOCl: −613.50163 vs. MeCSCl: −936.44872 Hartrees), indicating greater thermodynamic stability for sulfur-containing compounds .

Acyl Chlorides and Thiocarbonyl Chlorides

Acyl chlorides (RCOCl) and thiocarbonyl chlorides (RCSCl) demonstrate divergent reactivity patterns:

- Hydrolysis Rates : Thiocarbonyl chlorides hydrolyze slower than acyl chlorides due to weaker electrophilicity of the thiocarbonyl group .

- Nucleophilic Substitution : Thiocarbonyl chlorides favor thioester formation, while acyl chlorides form esters or amides.

Other Isothiocyanates

- Benzyl Isothiocyanate (C₈H₇NS): A monofunctional isothiocyanate with a benzyl group, used as an analytical standard. Unlike CDITC, it lacks the central carbonyl, limiting its ability to form cyclic products .

- Ethoxycarbonyl Isothiocyanate (C₄H₅NO₂S): Combines an ethoxycarbonyl group with an isothiocyanate moiety. Its reactivity focuses on forming thiourea derivatives rather than heterocycles .

Reactivity and Thermodynamic Data

Table 1: Calculated Thermodynamic Parameters for Carbonyl and Thiocarbonyl Compounds (B3LYP/6–311+G*)

| Compound | G(298K) (Hartrees) | Reactivity Pattern |

|---|---|---|

| PhNCO | −399.76393 | Forms bis-carbamates |

| PhNCS | −722.72720 | Forms thiadiazinones |

| MeCOCl | −613.50163 | Rapid hydrolysis to carboxylic acid |

| MeCSCl | −936.44872 | Slower hydrolysis to thioacid |

Key Findings:

- Ring-Closure Preference: CDITC’s tendency to form thiadiazinones (e.g., 6-substituted 2-thioxo-1,3,5-thiadiazine-4-ones) arises from sulfur’s polarizability and nucleophilic susceptibility, as confirmed by quantum mechanical calculations .

- Electrophilicity: The thiocarbonyl group in CDITC is less electrophilic than the carbonyl group in CDI, leading to selective mono-addition reactions .

常见问题

Q. What synthetic methods are effective for preparing carbonyl diisothiocyanate, and how can its purity be rigorously validated?

this compound is synthesized via nucleophilic substitution reactions involving thiocyanate precursors. A common approach involves reacting carbonyl halides with potassium thiocyanate under controlled anhydrous conditions. To confirm purity, use gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and Fourier-transform infrared spectroscopy (FTIR) to verify the characteristic thiocyanate (S=C=N) stretch at ~2050–2150 cm⁻¹. For non-volatile products, ¹³C NMR is critical, as signals in the aromatic or thiocarbonyl regions (e.g., 122–126 ppm) confirm structural integrity . Cross-validation with elemental analysis ensures stoichiometric consistency.

Q. How can researchers characterize the reactivity of this compound with nucleophiles in solution-phase reactions?

Reactivity studies require stoichiometric titration under inert atmospheres to prevent hydrolysis. For example, reacting this compound with amines or thiols in dichloromethane at 0–5°C minimizes side reactions. Monitor progress via in situ FTIR to track the disappearance of the thiocyanate peak. Post-reaction, isolate products using column chromatography and confirm structures via X-ray crystallography or 2D NMR (e.g., HSQC for sulfur-carbon coupling) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound versus carbonyl diisocyanate with nucleophiles?

this compound reacts with one equivalent of nucleophile to form thiadiazine rings, whereas carbonyl diisocyanate forms bis-carbamoyl halides. This disparity arises from thiocyanate’s superior leaving-group ability and resonance stabilization of intermediates. Density functional theory (DFT) calculations reveal lower activation energy for thiocyanate’s ring-closure step due to sulfur’s polarizability and reduced steric hindrance. Validate hypotheses using kinetic isotope effects or substituent-dependent Hammett studies .

Q. How should researchers address insolubility challenges when analyzing crosslinked polymers derived from this compound?

Insolubility in high-crosslinking-density polymers (e.g., >10% ITC6 in ITC4 systems) precludes standard NMR or SEC. Instead, employ swelling experiments with solvents like THF to estimate crosslink density via the Flory-Rehner equation. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) provide indirect insights into thermal stability and network rigidity. For localized structural data, use solid-state NMR or FTIR microscopy .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles involving this compound?

Contradictions often stem from trace moisture or variable reaction kinetics. Implement strict anhydrous protocols (e.g., Schlenk techniques) and in-line moisture sensors . Use high-throughput screening to map yield vs. temperature/pH gradients. For byproduct identification, apply LC-MS/MS with collision-induced dissociation (CID) to fragment unknown peaks. Cross-reference with computational reaction pathway simulations (e.g., Gaussian or ORCA) to predict intermediate stability .

Methodological Best Practices

Q. How can computational chemistry enhance the design of experiments with this compound?

Quantum mechanical modeling (e.g., DFT with B3LYP/6-31G* basis sets) predicts regioselectivity in cycloadditions or nucleophilic attacks. Pair with molecular dynamics (MD) simulations to study solvent effects on reaction barriers. Validate models by comparing calculated vs. experimental vibrational spectra or NMR chemical shifts .

Q. What advanced spectroscopic techniques are critical for studying this compound’s coordination chemistry?

For metal complexes, use X-ray absorption spectroscopy (XAS) to probe sulfur-metal bonding or electron paramagnetic resonance (EPR) for radical intermediates. Raman spectroscopy with 785 nm excitation minimizes fluorescence interference, while time-resolved fluorescence elucidates excited-state dynamics in photochemical applications .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

Follow FAIR data principles : Provide raw spectral data (e.g., .JCAMP-DX for NMR), crystallographic .CIF files, and computational input/output files in supplementary materials. For synthetic procedures, specify exact stoichiometry, solvent batch numbers, and glovebox O₂/H₂O levels. Use electronic lab notebooks with version control to track iterative optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。